3-Isopropylisonicotinic acid
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Overview
Description
3-Isopropylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an isopropyl group attached to the third position of the pyridine ring, with a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylisonicotinic acid typically involves the alkylation of isonicotinic acid with isopropyl halides under basic conditions. One common method is the reaction of isonicotinic acid with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Isopropylisonicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropylisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Similar structure but lacks the isopropyl group.
Nicotinic acid: Similar structure with the carboxylic acid group at the third position instead of the fourth.
Picolinic acid: Similar structure with the carboxylic acid group at the second position.
Uniqueness
3-Isopropylisonicotinic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-10-4-3-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI Key |
FDBQKXNCANOEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
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